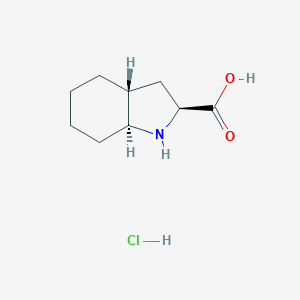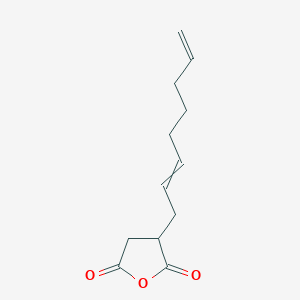
(2,7-Octadien-1-yl)succinic Anhydride
Overview
Description
“(2,7-Octadien-1-yl)succinic Anhydride” is a carboxylic acid anhydride . It is also known as "4,9-Decadiene-1,2-dicarboxylic Anhydride" .
Molecular Structure Analysis
The molecular formula of “(2,7-Octadien-1-yl)succinic Anhydride” is C12H16O3 . Its molecular weight is 208.26 . The molecule contains a total of 31 bonds, including 15 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 ester(s) (aliphatic), and 1 anhydride(s) (-thio) .Physical And Chemical Properties Analysis
“(2,7-Octadien-1-yl)succinic Anhydride” is a clear liquid . It has a molecular weight of 208.26 and a specific gravity of 1.05 at 20°C . It should be stored under inert gas , and moisture should be avoided .Scientific Research Applications
Applications in Food Industry and Biotechnology
Octenyl succinic anhydride (OSA) modified starches have been explored for their potential in various industrial applications, notably within the food sector. The modification of starch with OSA enhances its emulsifying properties, making it suitable for stabilizing food products by improving texture, shelf-life, and mouthfeel. These starch derivatives exhibit valuable stabilizing, encapsulating, interfacial, thermal, nutritional, and rheological properties, attributed to the hydrophobic and steric contributions of OSA coupled with starch's highly branched macromolecular structure. This allows for targeted macromolecular structures and optimized properties specific to food applications, including fat replacement and enhancement of product stability and texture (Sweedman, Tizzotti, Schäfer, & Gilbert, 2013).
Environmental and Sustainable Chemistry
The production of succinic acid through biotechnological methods, utilizing renewable resources, represents a significant step towards sustainable chemical production. Succinic acid, a key component derived from (2,7-Octadien-1-yl)succinic anhydride processing, serves as a pivotal bio-based building block for synthesizing various industrial chemicals. This approach, especially when employing non-hazardous biological fermentation processes, not only reduces dependency on fossil-based materials but also minimizes environmental pollution. The bio-based production of succinic acid and its derivatives underlines a green and sustainable pathway in chemical manufacturing, promoting the use of alternative renewable resources and environmentally friendly processes (Sharma, Sarma, & Brar, 2020).
Advances in Separation and Extraction Techniques
Research on the reactive extraction of carboxylic acids, including derivatives of (2,7-Octadien-1-yl)succinic anhydride, highlights the efficiency of using organic solvents and supercritical fluids for separation from aqueous solutions. Supercritical CO2, in particular, is recommended for its environmentally benign characteristics—non-toxic, non-flammable, non-polluting, and easily recoverable. This method presents an efficient, simple, and competitive approach for the separation of carboxylic acids, reflecting advancements in separation technologies that align with environmental sustainability goals (Djas & Henczka, 2018).
Nutraceutical and Functional Food Applications
The development of functional foods and nutraceuticals benefits significantly from the use of OSA-modified starches. Lycopene extraction and stabilization, for instance, utilize OSA starches for improving bioaccessibility and stability of this potent antioxidant. The modification with OSA aids in overcoming challenges associated with the lipophilic nature of carotenoids like lycopene, enhancing its application in functional foods and pharmaceuticals by improving stability, solubility, and bioaccessibility. This reflects the broad potential of OSA-modified starches in enhancing the nutritional profile and health benefits of food products (Ashraf et al., 2020).
Emerging Technologies and Green Processes
The membrane-integrated green approach for the production and purification of succinic acid underscores the shift towards sustainable and economical production methodologies. By integrating selective membranes with conventional fermentation processes, this approach aims at enhancing the efficiency of succinic acid production while adhering to environmental sustainability. The focus on process intensification through technological advancements reflects the growing emphasis on clean and green processes in biochemical industries, aiming to replace conventional polluting and energy-intensive methodologies (Kumar, Basak, & Jeon, 2020).
Safety And Hazards
When handling “(2,7-Octadien-1-yl)succinic Anhydride”, suitable protective equipment should be worn to prevent the generation of vapor or mist . Hands and face should be washed thoroughly after handling . Use ventilation or local exhaust if vapor or aerosol will be generated . Contact with skin, eyes, and clothing should be avoided .
properties
IUPAC Name |
3-octa-2,7-dienyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h2,6-7,10H,1,3-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIQJMUYUKAKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC=CCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339442 | |
| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Octa-2,7-dienyloxolane-2,5-dione | |
CAS RN |
142826-45-7 | |
| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,7-Octadien-1-yl)succinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







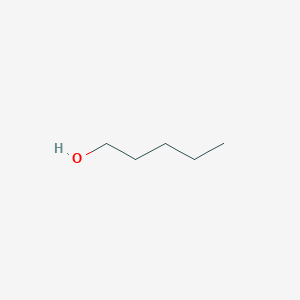

![3-[4-(2-Methylpropyl)phenyl]propan-1-ol](/img/structure/B124597.png)

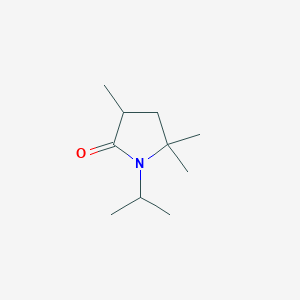

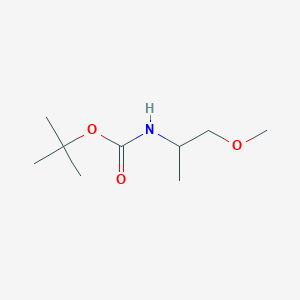
![(3As,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124611.png)
